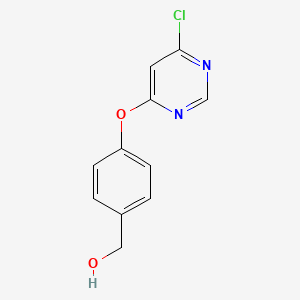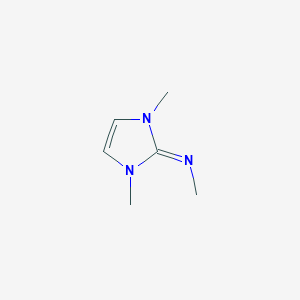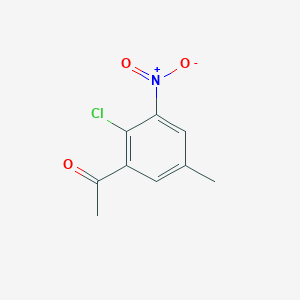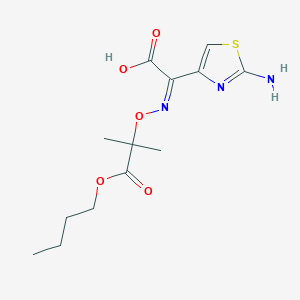
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is an organic compound that features a chloropyrimidine moiety linked to a phenylmethanol group via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-chloropyrimidine with 4-hydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form various reduced derivatives.
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde or 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid.
Reduction: Various reduced pyrimidine derivatives.
Substitution: Products where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
- 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid
- 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde
- 4-((6-Chloropyrimidin-4-yl)oxy)phenylamine
Comparison: (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of derivatives with potential biological activity.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
[4-(6-chloropyrimidin-4-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-11(14-7-13-10)16-9-3-1-8(6-15)2-4-9/h1-5,7,15H,6H2 |
Clé InChI |
CDIUGOFURJWQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)





![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)




![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
